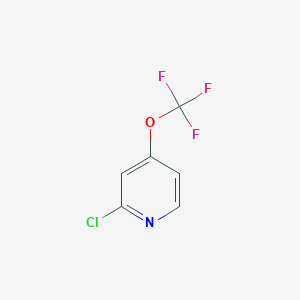

2-Chloro-4-(trifluoromethoxy)pyridine

CAS No.: 1206975-33-8

Cat. No.: VC6545558

Molecular Formula: C6H3ClF3NO

Molecular Weight: 197.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206975-33-8 |

|---|---|

| Molecular Formula | C6H3ClF3NO |

| Molecular Weight | 197.54 |

| IUPAC Name | 2-chloro-4-(trifluoromethoxy)pyridine |

| Standard InChI | InChI=1S/C6H3ClF3NO/c7-5-3-4(1-2-11-5)12-6(8,9)10/h1-3H |

| Standard InChI Key | FDLBKOZVASUZBU-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1OC(F)(F)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Chloro-4-(trifluoromethoxy)pyridine belongs to the pyridine family, a six-membered aromatic ring containing one nitrogen atom. The chloro (-Cl) and trifluoromethoxy (-OCF₃) groups at the 2- and 4-positions, respectively, introduce significant electronic effects. The trifluoromethoxy group combines steric bulk with strong electron-withdrawing characteristics due to the electronegativity of fluorine atoms, while the chloro group further polarizes the ring system .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃ClF₃NO | |

| Molecular Weight | 197.54 g/mol | |

| Purity | ≥97% | |

| Storage Temperature | Ambient conditions | |

| Physical Form | Solid |

Synthesis and Manufacturing

Synthetic Routes

-

Chlorination: Direct chlorination of 4-(trifluoromethoxy)pyridine using reagents like phosphorus oxychloride (POCl₃) .

-

Nucleophilic Substitution: Introduction of the trifluoromethoxy group via reaction of chloropyridine precursors with trifluoromethoxide salts.

Industrial-scale production likely employs continuous flow reactors to enhance yield and safety, given the compound’s hazardous classification .

Purification and Quality Control

Suppliers specify a purity of ≥97%, achieved through techniques such as fractional distillation or recrystallization . High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for verifying purity and identifying byproducts like unreacted starting materials or positional isomers.

| Hazard Type | Precautionary Measures (P-Codes) | First Aid Response |

|---|---|---|

| Skin Contact | P261: Avoid breathing dust/fume | Wash with soap and water |

| Eye Contact | P305+P351+P338: Rinse cautiously | Flush eyes with water for 15 min |

| Inhalation | P261: Use respiratory protection | Move to fresh air |

Applications in Research and Industry

Pharmaceutical Intermediate

2-Chloro-4-(trifluoromethoxy)pyridine is utilized in synthesizing bioactive molecules, particularly those targeting central nervous system (CNS) disorders. The trifluoromethoxy group enhances blood-brain barrier permeability, making it valuable in neuropharmaceuticals .

Agrochemical Development

In agrochemistry, the compound serves as a precursor to herbicides and insecticides. Its halogenated structure contributes to binding affinity with pest-specific enzymes, reducing environmental persistence compared to older halogenated analogs .

Environmental and Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume